3-(3-Hydroxyphenyl)propanoyl chloride
Description
Significance of Carboxylic Acid Chlorides as Pivotal Reactive Intermediates
Carboxylic acid chlorides, commonly known as acyl chlorides, are organic compounds containing the -COCl functional group. chemicalbook.com They are among the most reactive derivatives of carboxylic acids, a property that positions them as pivotal reactive intermediates in a vast array of chemical transformations. chemazone.com The high reactivity stems from the electronic nature of the functional group; both the oxygen and chlorine atoms are highly electronegative and withdraw electron density from the carbonyl carbon. orgsyn.org This effect makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. chemistrysteps.com
The primary significance of acyl chlorides lies in their ability to be readily converted into other carboxylic acid derivatives, such as esters, amides, and acid anhydrides. savemyexams.com These transformations, typically proceeding through a nucleophilic addition-elimination mechanism, are often more efficient and occur under milder conditions than reactions starting from the corresponding carboxylic acids. chemistrysteps.comsavemyexams.com For instance, the synthesis of esters from acyl chlorides and alcohols is generally faster and produces higher yields compared to the direct Fischer esterification of carboxylic acids. savemyexams.com
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides such as phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com
General Scope of Aromatic Acyl Chlorides in Advanced Chemical Transformations
Aromatic acyl chlorides, where the acyl group is attached to an aromatic ring, are a specific subclass with broad utility in advanced chemical transformations. Their rigid structure and electronic properties make them valuable reagents for introducing acyl groups into other molecules, particularly aromatic systems.
One of the most prominent applications of aromatic acyl chlorides is in the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an aromatic acyl chloride with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The result is the formation of an aromatic ketone, a key structural motif in many pharmaceuticals and natural products.
Furthermore, aromatic acyl chlorides serve as starting materials for the synthesis of a wide range of other compounds. They react with:
Alcohols and phenols to form aromatic esters. youtube.com
Ammonia and amines to produce aromatic amides. youtube.com
Water in a hydrolysis reaction to revert to the parent aromatic carboxylic acid. youtube.com
Carboxylate salts to generate carboxylic acid anhydrides. chemistrysteps.com
This versatility makes them fundamental building blocks in the synthesis of polymers, dyes, agrochemicals, and pharmacologically active molecules.
Specific Research Context of Hydroxyphenylpropanoyl Chlorides as Synthetic Building Blocks
Hydroxyphenylpropanoyl chlorides, such as the specific compound 3-(3-Hydroxyphenyl)propanoyl chloride, are bifunctional molecules that serve as highly valuable synthetic building blocks. These compounds contain two reactive sites: the highly electrophilic acyl chloride group and the nucleophilic phenolic hydroxyl group. This dual functionality allows for sequential or selective reactions, providing a pathway to complex molecular structures.
This compound is a derivative of 3-(3-hydroxyphenyl)propanoic acid, a metabolite found in humans that originates from the microbial degradation of polyphenols like caffeic acid. hmdb.ca The conversion of the stable carboxylic acid to the highly reactive acyl chloride unlocks its potential as an intermediate for further synthesis.
In the context of research, these molecules are critical for synthesizing esters and amides through reactions at the acyl chloride moiety. This reactivity is leveraged in medicinal chemistry to construct larger molecules with potential biological activity. For example, derivatives of similar hydroxyphenylpropanoic acids have been investigated as scaffolds for developing new antimicrobial agents. nih.gov The presence of the phenolic hydroxyl group offers an additional point for modification, such as etherification or esterification, allowing for the fine-tuning of a molecule's physicochemical properties, including polarity and lipophilicity. This makes hydroxyphenylpropanoyl chlorides versatile intermediates for creating libraries of compounds for drug discovery and materials science applications.
Chemical Properties and Reactivity
The chemical characteristics of this compound are defined by its molecular structure, featuring both a reactive acyl chloride and a phenolic hydroxyl group.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound chemspider.com |
| CAS Number | 104128-63-4 (related) / 1429614-75-4 chemazone.comchemspider.com |
| Molecular Formula | C₉H₉ClO₂ chemspider.com |
| Molecular Weight | 184.62 g/mol chemazone.comchemspider.com |
| Appearance | (Predicted) Liquid or low-melting solid |
| Reactivity | Highly reactive towards nucleophiles; sensitive to moisture |
The primary mode of reactivity for this compound involves nucleophilic acyl substitution at the carbonyl carbon. The acyl chloride is an excellent leaving group, facilitating reactions with a wide variety of nucleophiles.
Table 2: General Reactions of this compound
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Hydrolysis | Water (H₂O) | Carboxylic Acid (3-(3-hydroxyphenyl)propanoic acid) |
| Alcoholysis | Alcohol (R'-OH) | Ester |
| Aminolysis | Ammonia (NH₃) or Amine (R'-NH₂) | Amide |
| Reaction with Carboxylate | Carboxylate (R'-COO⁻) | Acid Anhydride chemistrysteps.com |
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)propanoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6,11H,4-5H2 |
InChI Key |
WTODAECJBDKRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Hydroxyphenyl Propanoyl Chloride
Classical Preparative Routes from 3-(3-Hydroxyphenyl)propanoic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For 3-(3-Hydroxyphenyl)propanoic acid, this is typically accomplished using standard chlorinating agents.
Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.comchemguide.co.uk The reaction of 3-(3-Hydroxyphenyl)propanoic acid with thionyl chloride produces the desired acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com This is an efficient method as the gaseous byproducts are easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.comyoutube.com The reaction is often carried out in an inert solvent, and sometimes at reflux for several hours. commonorganicchemistry.com
Utilization of Oxalyl Chloride [(COCl)₂]
Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides, often under milder conditions than thionyl chloride. commonorganicchemistry.comresearchgate.net The reaction with 3-(3-Hydroxyphenyl)propanoic acid typically involves stirring the reactants in a solvent like dichloromethane (B109758) (DCM) at room temperature with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.comyoutube.com The byproducts of this reaction are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are gases, simplifying the workup procedure. wikipedia.org Oxalyl chloride is considered a milder and more selective reagent compared to thionyl chloride, though it is more expensive. wikipedia.org
The reaction proceeds via the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then acts as the active chlorinating agent. youtube.comwikipedia.org
Alternative Chlorinating Reagents in Acid Chloride Synthesis
Besides thionyl chloride and oxalyl chloride, other reagents can be used to synthesize acid chlorides from carboxylic acids. These include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). researchgate.netpearson.com
Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk
Phosphorus(III) chloride (PCl₃) also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk
Cyanuric chloride has also been suggested as an alternative that avoids the liberation of HCl. researchgate.net
These alternative reagents are generally effective but may require different reaction conditions and purification strategies compared to the more common thionyl chloride and oxalyl chloride. chemguide.co.ukpearson.com
Table of Chlorinating Agents for Carboxylic Acids
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Commonly used, gaseous byproducts. commonorganicchemistry.comchemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, gaseous byproducts, often used with catalytic DMF. commonorganicchemistry.comwikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective, but byproducts are not gaseous. chemguide.co.uk |
Strategies for Ortho-Hydroxyl Group Protection and Deprotection in Related Syntheses
The phenolic hydroxyl group is reactive and can interfere with various chemical transformations. oup.com While 3-(3-Hydroxyphenyl)propanoyl chloride has a meta-hydroxyl group, the principles of hydroxyl protection are crucial in the synthesis of many substituted aromatic compounds to prevent unwanted side reactions. oup.com Phenolic hydroxyl groups are acidic enough to react with a range of bases and nucleophiles. oup.com
Common protecting groups for phenols include:
Ethers: Such as methyl, benzyl (B1604629), or silyl (B83357) ethers. oup.com
Esters: Acetyl or benzoyl esters can also be used. oup.comhighfine.com
The choice of protecting group depends on its stability under the reaction conditions for other transformations and the ease of its removal (deprotection). For example, a benzyl ether can be cleaved by hydrogenolysis. oup.com The introduction and subsequent removal of a protecting group adds steps to a synthesis but is often necessary for a successful outcome. cem.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
To obtain a high yield and purity of this compound, it is essential to optimize the reaction conditions. nih.gov This includes the choice of solvent and control of the reaction atmosphere.
Anhydrous Solvent Selection and Reaction Atmosphere Control
Acyl chlorides are highly reactive and readily hydrolyze in the presence of water to form the corresponding carboxylic acid. Therefore, all reactions for their synthesis must be carried out under anhydrous (dry) conditions. researchgate.net
Solvent Selection: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. commonorganicchemistry.comresearchgate.net The solvent must be inert to the highly reactive acyl chloride. researchgate.net
Atmosphere Control: To prevent moisture from the air from reacting with the acyl chloride, the reaction is typically run under an inert atmosphere, such as nitrogen or argon. researchgate.net
Careful control of these conditions is critical to prevent the degradation of the product and maximize the yield and purity. nih.gov
Table of Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(3-Hydroxyphenyl)propanoic acid |
| Thionyl chloride |
| Oxalyl chloride |
| Phosphorus trichloride |
| Phosphorus pentachloride |
| Cyanuric chloride |
| Sulfur dioxide |
| Hydrogen chloride |
| Carbon monoxide |
| Carbon dioxide |
| Dimethylformamide (DMF) |
| Vilsmeier reagent |
| Phosphorus oxychloride |
| Phosphorous acid |
| Dichloromethane (DCM) |
| Tetrahydrofuran (THF) |
Temperature and Reaction Duration Optimization for Acyl Chloride Formation
The conversion of 3-(3-hydroxyphenyl)propanoic acid to its corresponding acyl chloride is a critical transformation that is highly dependent on the careful optimization of reaction parameters, primarily temperature and duration. The selection of the chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, significantly influences the optimal conditions. wikipedia.org Generally, the formation of acyl chlorides from carboxylic acids requires heating to overcome the activation energy of the reaction. orgsyn.org
Reaction temperatures cited in literature for similar transformations often involve refluxing the carboxylic acid with the chlorinating agent, sometimes in a suitable anhydrous solvent like dichloromethane or toluene. researchgate.net Temperatures can range from room temperature to the boiling point of the solvent, for instance, 60°C to 84°C. orgsyn.orgresearchgate.net The reaction duration is inversely related to the temperature; higher temperatures typically necessitate shorter reaction times. Durations can vary from approximately 1.5 hours to 8 hours. orgsyn.orgresearchgate.net
Optimization is a balancing act. While elevated temperatures can accelerate the rate of acyl chloride formation, they also increase the risk of degradation and undesirable side reactions, which is a particular concern for a molecule with a reactive phenolic hydroxyl group. researchgate.net Therefore, the lowest possible temperature that allows for a complete reaction within a reasonable timeframe is generally preferred. Monitoring the reaction, for example, by observing the cessation of gas evolution (HCl and SO₂ in the case of thionyl chloride), is crucial for determining the point of completion and preventing prolonged heating that could lead to product degradation. wikipedia.orglibretexts.org
Table 1: General Parameters for Acyl Chloride Synthesis Optimization This table presents generalized data from various acyl chloride syntheses to illustrate the range of typical reaction conditions. Optimal conditions for this compound would require specific experimental determination.
| Parameter | Chlorinating Agent | Typical Range | Rationale/Considerations |
|---|---|---|---|
| Temperature | Thionyl Chloride (SOCl₂) | 50°C - 85°C (Reflux) | Higher temperatures increase reaction rate but also risk of side reactions. orgsyn.orgresearchgate.net |
| Temperature | Oxalyl Chloride ((COCl)₂) | Room Temperature - 60°C | Milder reagent, often allowing for lower reaction temperatures. wikipedia.org |
| Reaction Duration | Thionyl Chloride (SOCl₂) | 1.5 - 8 hours | Dependent on temperature, substrate reactivity, and scale. orgsyn.orgresearchgate.net |
| Reaction Duration | Oxalyl Chloride ((COCl)₂) | 1 - 4 hours | Generally faster reactions due to catalytic mechanism with DMF. orgsyn.org |
| Catalyst | Thionyl Chloride or Oxalyl Chloride | Dimethylformamide (DMF) | Catalyzes the reaction, particularly with oxalyl chloride, via a Vilsmeier intermediate. wikipedia.org |
Mitigation of Undesired Side Reactions, Including Oxidative Processes and Dimerization
The synthesis of this compound is susceptible to several side reactions that can reduce yield and purity. A primary concern for all acyl chloride syntheses is hydrolysis. Acyl chlorides are highly reactive compounds that readily react with atmospheric moisture, converting them back to the parent carboxylic acid. researchgate.netchemguide.co.uk This necessitates the use of thoroughly dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and handling processes. orgsyn.orgresearchgate.net
Specific to this molecule, the presence of an unprotected phenolic hydroxyl group introduces pathways for significant side reactions, particularly oxidative processes. The phenol (B47542) moiety is susceptible to oxidation, which can lead to the formation of colored impurities, including quinone-type structures. Furthermore, intermolecular reactions can occur, leading to dimerization or polymerization where the phenolic hydroxyl group of one molecule reacts with the acyl chloride group of another, forming ester linkages.
To mitigate these substrate-specific side reactions, several strategies can be employed:
Strict Exclusion of Oxidants: Ensuring the reaction environment is free from air (oxygen) by maintaining a positive pressure of an inert gas is critical.
Controlled Temperature: As mentioned previously, avoiding excessive heat can minimize the rate of both degradation and oxidative side reactions. researchgate.net
Use of Milder Reagents: Employing a milder chlorinating agent like oxalyl chloride instead of thionyl chloride may provide better selectivity and require less harsh conditions, thereby reducing byproduct formation. wikipedia.org
Protection of the Phenolic Group: In cases where side reactions are significant, a protection-deprotection strategy may be necessary. The hydroxyl group can be temporarily converted to a less reactive functional group (e.g., a silyl ether or benzyl ether) prior to the formation of the acyl chloride. This protecting group is then removed in a subsequent step after the desired acylation reaction has been performed.
Scalability Considerations and Industrial Preparative Approaches
Application of Continuous Flow Processes for Efficient Production
For the large-scale and industrial synthesis of this compound, continuous flow processes offer significant advantages over traditional batch chemistry in terms of safety, efficiency, and product quality. mdpi.com Flow chemistry involves pumping reagents through tubes or microreactors where the reaction occurs. rsc.org The small reactor volume at any given time enhances safety, especially when using hazardous reagents like thionyl chloride or generating gaseous byproducts like HCl. rsc.orgacs.org
A major benefit of continuous flow is the superior control over reaction parameters. rsc.org The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling rapid heating to the optimal reaction temperature and immediate cooling upon exiting the reactor. rsc.org This precise temperature control minimizes the formation of thermal degradation products and other side reactions, leading to higher purity and yield. rsc.org Furthermore, the residence time—the duration the reagents spend in the reaction zone—can be precisely controlled by adjusting flow rates, allowing for fine-tuning of the reaction to maximize conversion while minimizing byproduct formation. mdpi.com Studies on the synthesis of other acyl chlorides in flow systems have demonstrated significant improvements in spacetime yield compared to batch processes. mdpi.com
Advanced Process Control and In-Process Monitoring Techniques in Large-Scale Synthesis
To ensure robust and reproducible large-scale synthesis, advanced process control is implemented, often guided by the principles of Process Analytical Technology (PAT). mt.comlongdom.org PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs) of the product. mt.comlongdom.org Rather than relying solely on end-product testing, PAT utilizes in-process monitoring to understand and control the reaction in real-time. nih.gov
In the context of continuous flow synthesis of this compound, various PAT tools can be integrated directly into the flow path. rsc.org
In-line Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FT-IR), often referred to as ReactIR, can directly monitor the concentration of the carboxylic acid starting material and the acyl chloride product by tracking their characteristic carbonyl stretching frequencies. vapourtec.com This real-time data allows for precise determination of reaction completion and ensures consistent product quality. vapourtec.com
Automated Control Systems: Data from in-line sensors can be fed into an automated process control system. mdpi.com For example, real-time measurements from gravimetric balances and pumps can be used with feedback controllers (e.g., PID controllers) to precisely maintain flow rates and residence times, resulting in significant improvements in process consistency and reliability. mdpi.com
On-line Chromatography: Techniques such as on-line UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) can be used to automatically sample the reaction stream and provide detailed information about conversion, yield, and impurity profiles in near real-time. rsc.org
By combining continuous flow reactors with these advanced monitoring and control techniques, the industrial production of this compound can be made safer, more efficient, and highly consistent, adhering to the modern principles of Quality by Design (QbD). longdom.org
Table 2: Process Analytical Technology (PAT) Tools in Large-Scale Synthesis
| PAT Tool | Monitored Parameter(s) | Application in Acyl Chloride Synthesis |
|---|---|---|
| FT-IR Spectroscopy (ReactIR) | Concentration of reactants, intermediates, and products. | Real-time tracking of carboxylic acid consumption and acyl chloride formation to determine reaction kinetics and endpoint. vapourtec.com |
| Flow NMR | Molecular structure and quantification. | Provides detailed structural information to confirm product identity and quantify components in the reaction mixture without sampling. rsc.org |
| On-line UPLC-MS | Component separation and identification. | Automated analysis of reaction mixture for precise measurement of conversion, yield, and detection of low-level impurities. rsc.org |
| Automated Pumping/Balance Systems | Flow rate, residence time, reactor fill level. | Utilizes feedback control loops to ensure consistent and accurate delivery of reagents and maintain stable reactor conditions. mdpi.com |
Reactivity and Fundamental Reaction Mechanisms of 3 3 Hydroxyphenyl Propanoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The carbonyl carbon in 3-(3-Hydroxyphenyl)propanoyl chloride is highly electrophilic due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms. libretexts.orgstudymind.co.uk This significant partial positive charge on the carbon atom makes it an excellent target for nucleophilic attack, leading to a variety of substitution reactions. libretexts.org
This compound reacts readily with a range of alcohol substrates to form the corresponding esters, a process known as alcoholysis. libretexts.org This reaction is typically rapid and often vigorous, proceeding at room temperature without the need for an acid catalyst. chemguide.co.ukchemguide.co.uk The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon. libretexts.org The reactivity can be influenced by steric hindrance, with primary alcohols generally reacting more rapidly than secondary or tertiary alcohols. libretexts.org
| Alcohol Substrate | Chemical Formula | Resulting Ester Product |
|---|---|---|
| Methanol | CH₃OH | Methyl 3-(3-hydroxyphenyl)propanoate |
| Ethanol | C₂H₅OH | Ethyl 3-(3-hydroxyphenyl)propanoate |
| Isopropanol | (CH₃)₂CHOH | Isopropyl 3-(3-hydroxyphenyl)propanoate |
| tert-Butanol | (CH₃)₃COH | tert-Butyl 3-(3-hydroxyphenyl)propanoate |
The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the synthesis of primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. libretexts.org This process, termed aminolysis, is typically fast and highly exothermic. libretexts.org The reaction requires two equivalents of the amine; one acts as the nucleophile, while the second functions as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. libretexts.orgsavemyexams.com
| Amine Substrate | Chemical Formula | Resulting Amide Product |
|---|---|---|
| Ammonia | NH₃ | 3-(3-Hydroxyphenyl)propanamide |
| Methylamine | CH₃NH₂ | N-Methyl-3-(3-hydroxyphenyl)propanamide |
| Dimethylamine | (CH₃)₂NH | N,N-Dimethyl-3-(3-hydroxyphenyl)propanamide |
Acyl chlorides also react with stronger nucleophiles, such as hydride reagents and organometallic compounds. chemistrysteps.com The nature of the final product is dependent on the specific reagent used.
Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride to a primary alcohol, yielding 3-(3-hydroxyphenyl)propan-1-ol.
Organocuprates (Gilman Reagents) : Reagents such as lithium dimethylcuprate ((CH₃)₂CuLi) react with the acyl chloride to produce a ketone, in this case, 1-(3-hydroxyphenyl)pentan-3-one. This reaction is a key method for ketone synthesis as the reaction typically stops after the addition of one alkyl group. libretexts.org
Grignard Reagents : Organomagnesium halides (R-MgX) react with acyl chlorides to form tertiary alcohols. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. chemistrysteps.com
| Nucleophilic Reagent | Example | General Product Type |
|---|---|---|
| Hydride (strong) | LiAlH₄ | Primary Alcohol |
| Lithium Diorganocopper (Gilman) | (R)₂CuLi | Ketone |
| Grignard Reagent | R-MgX | Tertiary Alcohol |
Hydrolysis Pathways and Stability Considerations in Aqueous Environments
This compound is highly susceptible to hydrolysis, reacting readily with water to form 3-(3-hydroxyphenyl)propanoic acid and hydrogen chloride. savemyexams.comembibe.com This reaction is a nucleophilic acyl substitution with water acting as the nucleophile. libretexts.orgchemistrysteps.com The reaction is often vigorous and proceeds rapidly even in the presence of atmospheric moisture. chemistrysteps.comphysicsandmathstutor.com Consequently, the compound must be handled and stored under anhydrous (dry) conditions to maintain its chemical integrity. The high reactivity of acyl chlorides toward hydrolysis compared to other organochlorides, like alkyl chlorides, is attributed to the highly electron-deficient nature of the carbonyl carbon, which makes it significantly more prone to nucleophilic attack by water. physicsandmathstutor.comsavemyexams.com To manage the reaction and neutralize the corrosive HCl byproduct, hydrolysis is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270). libretexts.org
Electronic and Steric Influence of the m-Hydroxylphenyl Moiety on Reactivity
The reactivity of the acyl chloride functional group is modulated by the electronic and steric properties of its constituent parts. In this compound, the m-hydroxylphenyl group is separated from the reactive carbonyl center by a two-carbon alkyl chain. This separation significantly dampens the transmission of electronic effects from the aromatic ring to the acyl chloride group. The steric influence of the m-hydroxylphenyl group on the carbonyl center is minimal due to the conformational flexibility of the intervening propyl chain.
The phenolic hydroxyl (-OH) group exerts both an inductive and a resonance effect.
Inductive Effect (-I) : Due to the high electronegativity of oxygen, the hydroxyl group withdraws electron density from the benzene (B151609) ring via the sigma bond framework.
However, these effects primarily influence the electron density of the aromatic ring itself. Their impact on the distant acyl chloride group is transmitted weakly through the insulating alkyl chain. The phenyl ring itself has a weak electron-withdrawing inductive effect on the alkyl chain. The electron-donating nature of the hydroxyl group slightly counteracts this, making the m-hydroxylphenyl group marginally less electron-withdrawing than an unsubstituted phenyl group. This subtle electronic perturbation results in a very slight decrease in the electrophilicity of the carbonyl carbon compared to 3-phenylpropanoyl chloride, but the compound remains highly reactive, characteristic of an aliphatic acyl chloride.
Conformational Preferences and Steric Hindrance in Reaction Pathways
The reactivity of this compound is intrinsically linked to its three-dimensional structure. The molecule's flexibility, arising from rotation around its single carbon-carbon bonds, gives rise to various spatial arrangements known as conformations. These conformations are not equally stable, and their relative energies, along with the physical bulk of the constituent groups, dictate the steric environment around the reactive acyl chloride functional group.
The conformational landscape of this compound is primarily determined by rotation about the Cα-Cβ and Cβ-Cγ bonds of the propanoyl chain. Analysis using Newman projections, sighting down the Cα-Cβ bond (where Cα is the carbonyl carbon), reveals staggered and eclipsed conformations. Staggered conformations, where the substituents on adjacent carbons are maximally separated, are energetically favored over eclipsed conformations due to lower torsional strain. chemistrysteps.com
The two primary staggered conformations are anti, where the largest groups (the 3-hydroxyphenyl group and the carbonyl group) are 180° apart, and gauche, where they are 60° apart. chemistrysteps.com The anti conformer is generally the most stable as it minimizes steric hindrance, which is the repulsive force between electron clouds of bulky groups in close proximity. libretexts.org The gauche conformation introduces some steric strain due to the closer proximity of the large phenyl ring and the carbonyl group.
The presence of the bulky 3-hydroxyphenyl group significantly influences the accessibility of the electrophilic carbonyl carbon. In certain conformations, particularly the more sterically crowded gauche forms, the phenyl ring can partially shield the reaction center. This steric hindrance can impede the approach of a nucleophile, potentially slowing the reaction rate compared to a less hindered acyl chloride. youtube.com The pathway of nucleophilic attack is therefore not uniform across all possible conformations; reactions are more likely to proceed when the molecule is in a sterically accessible conformation, such as the anti conformer.
Interactive Table: Conformational Analysis of the Cα-Cβ Bond
| Conformer | Dihedral Angle (Phenyl-Cβ-Cα-Cl) | Relative Energy | Key Steric Interaction | Impact on Reactivity |
| Anti | ~180° | Lowest | Minimal | Most favorable for nucleophilic attack |
| Gauche | ~60° | Higher | Phenyl group and Chlorine atom | Moderate steric hindrance |
| Eclipsed | ~120° | High | Phenyl group and Hydrogen | High hindrance, disfavored pathway |
| Fully Eclipsed | 0° | Highest | Phenyl group and Chlorine atom | Maximum hindrance, transition state |
Detailed Mechanistic Investigations of Acylating Properties
The primary role of this compound in chemical synthesis is as an acylating agent. Its reactivity is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group (-COCl). The electron-withdrawing nature of both the oxygen and chlorine atoms creates a significant partial positive charge on this carbon, making it a prime target for nucleophiles. chemguide.co.uk
The fundamental reaction mechanism for the acylating properties of this compound is nucleophilic acyl substitution . masterorganicchemistry.comkhanacademy.org This is a two-step process, often referred to as an addition-elimination mechanism. chemistrysteps.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion (Cl⁻), being an excellent leaving group, is expelled.
This mechanism is common to reactions with a wide variety of nucleophiles. For instance:
Hydrolysis: With water as the nucleophile, the reaction yields 3-(3-hydroxyphenyl)propanoic acid and hydrochloric acid. The reaction is typically rapid and often occurs on exposure to atmospheric moisture. chemistrysteps.com
Alcoholysis (Esterification): Reaction with an alcohol (R'OH) produces an ester, 3-(3-hydroxyphenyl)propanoate, and HCl. A weak base like pyridine is often added to neutralize the HCl byproduct. chemistrysteps.com
Aminolysis (Amidation): Ammonia, primary amines (R'NH₂), or secondary amines (R'₂NH) act as nucleophiles to form primary, secondary, or tertiary amides, respectively. Two equivalents of the amine are typically required, as one acts as the nucleophile and the second acts as a base to neutralize the formed HCl. chemistrysteps.com
The 3-hydroxyphenyl substituent is separated from the reactive acyl chloride group by an ethyl chain. This separation means it has a minimal electronic influence (inductive or resonance effects) on the electrophilicity of the carbonyl carbon. Its primary influence is steric, as discussed in the previous section. nih.gov Furthermore, the phenolic hydroxyl group (-OH) can engage in intermolecular hydrogen bonding, which may influence the solvation and reactivity of the molecule in certain solvents. It also presents a potential site for intramolecular reactions under specific conditions, although intermolecular acylation is generally much faster.
Interactive Table: Mechanism of Nucleophilic Acyl Substitution
| Step | Reactants | Description | Intermediate/Product |
| 1. Addition | This compound + Nucleophile (e.g., R'OH) | The lone pair on the nucleophile's oxygen attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |
| 2. Elimination | Tetrahedral Intermediate | The C=O double bond reforms, expelling the chloride ion (Cl⁻) as a leaving group. | Protonated Ester + Cl⁻ |
| 3. Deprotonation | Protonated Ester + Base (e.g., another R'OH molecule or pyridine) | A base removes the proton from the oxygen, neutralizing the product. | Final Ester Product + Protonated Base |
Applications As a Versatile Synthetic Building Block in Research
Role in the Construction of Complex Organic Molecular Architectures
The structural attributes of 3-(3-Hydroxyphenyl)propanoyl chloride make it an invaluable starting material for the synthesis of a wide array of complex organic molecules. The acyl chloride moiety serves as a potent electrophile, readily undergoing acylation reactions with a variety of nucleophiles, including alcohols, amines, and arenes through Friedel-Crafts reactions. This reactivity allows for the facile introduction of the 3-(3-hydroxyphenyl)propanoyl unit into larger molecular frameworks.
Furthermore, the phenolic hydroxyl group can participate in a range of chemical transformations, such as etherification, esterification, and coupling reactions. This dual reactivity enables chemists to construct elaborate molecular architectures through sequential and controlled chemical modifications. For instance, the acyl chloride can be used to link to one molecular fragment, while the hydroxyl group provides a handle for the subsequent attachment of another, facilitating the assembly of intricate and multi-component structures.
Precursor for the Synthesis of Advanced Organic Intermediates in Multi-Step Sequences
In the strategic planning of multi-step organic syntheses, this compound often serves as a key precursor to more advanced and functionalized intermediates. Its ability to undergo a variety of chemical transformations in a predictable manner makes it a reliable starting point for the synthesis of target molecules with desired functionalities.
For example, the reduction of the acyl chloride to an aldehyde or an alcohol, followed by further modifications of the hydroxyl group, can lead to a diverse range of intermediates. Similarly, the phenolic hydroxyl group can be protected, allowing for selective reactions at the acyl chloride, and then deprotected to enable subsequent transformations at the phenolic position. This strategic manipulation of protecting groups is a cornerstone of modern organic synthesis, and this compound provides an excellent platform for such synthetic maneuvers. The resulting advanced intermediates can then be carried forward through several steps to afford complex natural products, pharmaceuticals, and materials with tailored properties.
Rational Design and Synthesis of Chemically Diverse Derivatives
The inherent reactivity of this compound allows for the rational design and synthesis of a vast library of chemically diverse derivatives. This capability is particularly valuable in fields such as medicinal chemistry and materials science, where the systematic modification of a lead compound is often employed to optimize its biological activity or physical properties.
The presence of two distinct reactive sites in this compound allows for selective functionalization. By carefully choosing reaction conditions and reagents, chemists can target either the acyl chloride or the hydroxyl group with high selectivity.
For instance, acylation reactions with amines or alcohols can be carried out under mild conditions to selectively form amides or esters, leaving the phenolic hydroxyl group untouched. Conversely, the hydroxyl group can be selectively derivatized using appropriate reagents in the presence of a less reactive ester group, which could be formed from the acyl chloride in an initial step. This selective derivatization is crucial for building molecular complexity and for fine-tuning the properties of the resulting compounds.
| Reaction Type | Reagent | Functional Group Targeted | Product Class |
| Acylation | Amines (R-NH2) | Acyl Chloride | Amides |
| Acylation | Alcohols (R-OH) | Acyl Chloride | Esters |
| Friedel-Crafts Acylation | Arenes | Acyl Chloride | Ketones |
| Etherification | Alkyl Halides (R-X) | Hydroxyl Group | Ethers |
| Esterification | Acyl Chlorides (R'-COCl) | Hydroxyl Group | Esters |
The ability to generate a diverse range of derivatives from this compound provides a powerful platform for studying structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure of the parent compound and evaluating the biological activity or physical properties of the resulting analogues, researchers can gain valuable insights into the molecular features that govern a particular function.
For example, a series of amides can be synthesized by reacting the acyl chloride with a variety of amines, and the resulting compounds can be screened for their biological activity. The observed trends in activity can then be correlated with the structural features of the amine substituents, providing a rational basis for the design of more potent or selective compounds. Similarly, the modification of the hydroxyl group can be used to modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development.
Utility in Analytical Chemistry Derivatization for Enhanced Detection
In analytical chemistry, derivatization is a common strategy employed to improve the detectability and chromatographic behavior of analytes. This compound can be utilized as a derivatizing agent to introduce a chromophore or a mass-spectrometry-friendly tag onto molecules containing suitable functional groups, such as amines and phenols.
The derivatization of polar analytes with this compound can significantly enhance their performance in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
For GC-MS analysis, the derivatization of polar compounds containing -OH or -NH groups can increase their volatility and thermal stability, making them more amenable to analysis by this technique. The introduction of the phenylpropyl group can also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in the identification and quantification of the analyte.
In HPLC, derivatization with this compound can be used to introduce a UV-absorbing chromophore into analytes that lack one, enabling their detection by UV-Vis detectors. This is particularly useful for the analysis of compounds that are not inherently UV-active. The increased hydrophobicity of the derivatized analyte can also lead to improved retention and separation on reversed-phase HPLC columns.
| Analytical Technique | Effect of Derivatization | Benefit |
| GC-MS | Increased volatility and thermal stability | Improved peak shape and sensitivity |
| HPLC-UV | Introduction of a UV chromophore | Enables detection of non-UV active analytes |
| HPLC-MS | Increased hydrophobicity and ionization efficiency | Improved retention, separation, and sensitivity |
Formation of Spectroscopically Active Derivatives (e.g., Fluorescent, UV-Absorbing)
This compound is a versatile synthetic building block that can be employed in the formation of spectroscopically active derivatives. Its acyl chloride functional group readily reacts with nucleophiles such as alcohols, phenols, and amines, making it a suitable reagent for introducing the 3-(3-hydroxyphenyl)propanoyl moiety into molecules with desirable spectroscopic properties. savemyexams.comchemguide.co.uk This allows for the creation of novel compounds that can be used as fluorescent probes or UV-absorbers in various scientific applications. While direct research on the formation of spectroscopically active derivatives using this compound is limited, its reactivity is analogous to other acyl chlorides used for similar purposes. rsc.orgnih.gov
The fundamental principle behind this application is the covalent linkage of the 3-(3-hydroxyphenyl)propanoyl group to a molecule that already possesses fluorescent or UV-absorbing characteristics, known as a fluorophore or chromophore, respectively. This is typically achieved through esterification or amidation reactions. savemyexams.comlibretexts.org
Esterification for Fluorescent and UV-Absorbing Esters:
This compound can react with fluorescent alcohols or phenols to form corresponding esters. libretexts.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. fishersci.it The resulting ester may exhibit altered spectroscopic properties compared to the parent fluorophore, such as shifts in the maximum absorption and emission wavelengths or changes in quantum yield.
A hypothetical example is the reaction with 9-anthracenemethanol, a fluorescent alcohol. The resulting ester, 9-anthracenylmethyl 3-(3-hydroxyphenyl)propanoate, would be expected to retain the fluorescent properties of the anthracene (B1667546) core.
Hypothetical Reaction: Esterification with a Fluorescent Alcohol
| Reactant 1 | Reactant 2 | Product | Expected Spectroscopic Property |
| This compound | 9-Anthracenemethanol | 9-Anthracenylmethyl 3-(3-hydroxyphenyl)propanoate | Fluorescent |
Amidation for Fluorescent and UV-Absorbing Amides:
Similarly, this compound can react with fluorescent or UV-absorbing amines to yield amides. hud.ac.uk This reaction, often referred to as acylation, is a common method for derivatizing amines. fishersci.it The resulting amide bond is generally stable, making these derivatives suitable for a range of applications.
For instance, the reaction with p-aminobenzoic acid (PABA), a well-known UV-B absorber, would result in the formation of an amide derivative. This new molecule would combine the structural features of both reactants and potentially exhibit unique UV-absorbing characteristics.
Hypothetical Reaction: Amidation with a UV-Absorbing Amine
| Reactant 1 | Reactant 2 | Product | Expected Spectroscopic Property |
| This compound | p-Aminobenzoic acid | 4-((3-(3-Hydroxyphenyl)propanoyl)amino)benzoic acid | UV-Absorbing |
Research Findings on Analogous Compounds:
Research on other acyl chlorides demonstrates the feasibility of this approach. For example, (2-naphthoxy)acetyl chloride has been utilized as a fluorescent reagent to derivatize amines for highly sensitive detection in chromatography. nih.gov The reaction of the acyl chloride with non-fluorescent amines yields fluorescently tagged molecules that can be easily detected. Similarly, the synthesis of fluorescent-labelled fatty acids and cholesterol esters has been achieved, showcasing the utility of acyl chlorides in creating probes for biological studies. nih.gov These examples with analogous compounds underscore the potential of this compound as a valuable tool for researchers looking to create novel, spectroscopically active molecules for a variety of applications, including bio-imaging and analytical chemistry.
Theoretical and Computational Chemistry Studies on 3 3 Hydroxyphenyl Propanoyl Chloride
Conformational Analysis and Molecular Geometry Optimization via Quantum Mechanics
The reactivity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 3-(3-Hydroxyphenyl)propanoyl chloride involves identifying the most stable arrangements of its atoms, known as conformers. Due to the presence of several single bonds, the propanoyl chloride chain and the hydroxyl group can rotate, leading to various spatial orientations.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to perform geometry optimization. researchgate.netscielo.org.mx This process calculates the potential energy of different conformers to locate the lowest energy (most stable) structures. The calculations involve systematically rotating the key dihedral angles—such as the C-C bonds in the side chain and the C-O bond of the hydroxyl group—to map the potential energy surface and identify energy minima. researchgate.net
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the acyl chloride group (-COCl) and the phenyl ring are critical determinants of the molecule's reactivity. The planarity of the phenyl ring and the orientation of the propanoyl chain relative to it influence steric hindrance and electronic interactions. Studies on similar molecules, like cinnamoyl chloride, show that different conformers (e.g., s-cis and s-trans) can have varying stabilities, which can be influenced by solvent effects. researchgate.netscielo.org.mx
Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated) Note: This data is illustrative and based on typical values for similar functional groups.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | ||
| C=O | 1.19 Å | |
| C-Cl | 1.80 Å | |
| C-OH | 1.36 Å | |
| C-C (ring avg.) | 1.39 Å | |
| Bond Angles | ||
| O=C-Cl | 125° | |
| C-C=O | 120° | |
| C-O-H | 109° |
| Dihedral Angle | C(ring)-C(ring)-C(chain)-C(chain) | ~90° |
Electronic Structure Investigations and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these orbitals in this compound are key to understanding its chemical behavior.
The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly at the oxygen atom and the ortho and para positions relative to the hydroxyl and alkyl substituents.
Conversely, the LUMO indicates the region most likely to accept electrons, defining the molecule's electrophilic character. youtube.com The LUMO is anticipated to be centered on the acyl chloride group, specifically on the antibonding π* orbital of the carbonyl (C=O) group and the σ* orbital of the C-Cl bond.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A larger gap implies greater stability. rsc.org
Table 2: Illustrative Frontier Orbital Energies for this compound (Calculated) Note: This data is illustrative.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Primarily located on the hydroxyphenyl ring |
| LUMO | -1.2 | Primarily located on the acyl chloride group |
| HOMO-LUMO Gap | 7.3 | Indicator of chemical reactivity |
The pronounced electrophilic nature of the acyl chloride functional group is well-established and can be rationalized through FMO theory. The LUMO's localization on the carbonyl carbon makes this atom the primary site for nucleophilic attack. youtube.com The high electronegativity of both the oxygen and chlorine atoms withdraws electron density from the carbonyl carbon, creating a significant partial positive charge and lowering the energy of the LUMO. This low-energy, accessible LUMO readily interacts with the HOMO of nucleophiles (such as alcohols, amines, or water), initiating acylation reactions. rutgers.edu Computational analyses confirm that the largest coefficients of the LUMO are found on the carbonyl carbon atom, marking it as the most electrophilic center.
Spectroscopic Property Prediction and Simulation (e.g., Vibrational, NMR)
Quantum mechanical calculations can accurately predict spectroscopic properties, which serves as a powerful tool for structural confirmation. nih.gov
Vibrational Spectroscopy (FT-IR, Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign specific absorption bands. semanticscholar.org Key predicted vibrations for this compound would include the characteristic C=O stretching of the acyl chloride (typically at a high wavenumber, ~1800 cm⁻¹), the O-H stretching of the phenol (B47542), C-Cl stretching, and various aromatic C-C and C-H vibrations.
NMR Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. ias.ac.in By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, chemical shifts can be estimated. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. For example, the calculation would predict a significant downfield shift for the carbonyl carbon and the protons on the carbon adjacent to the carbonyl group.
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This data is illustrative and represents typical predicted values.
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| FT-IR | Carbonyl (C=O) Stretch | ~1805 cm⁻¹ |
| Phenolic (O-H) Stretch | ~3400 cm⁻¹ | |
| C-Cl Stretch | ~750 cm⁻¹ | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |
| Phenolic Carbon (C-OH) | ~155 ppm |
| ¹H NMR | Phenolic Proton (O-H) | ~5-6 ppm |
Analysis of Intramolecular Interactions through Natural Bond Orbital (NBO) Theory
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. uc.ptnih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. ias.ac.inresearchgate.net
NBO analysis evaluates the delocalization of electrons from a filled "donor" orbital to an empty "acceptor" orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal:
Hyperconjugation: Interactions between the lone pairs of the phenolic oxygen and the antibonding π* orbitals of the aromatic ring, which contribute to the ring's activation.
Intramolecular Hydrogen Bonding: A potential weak hydrogen bond could exist between the phenolic hydrogen and the carbonyl oxygen or the chlorine atom, depending on the molecule's conformation. NBO analysis can confirm and quantify the strength of such an interaction by measuring the stabilization energy from the electron donation of the oxygen/chlorine lone pair to the O-H antibonding orbital (n → σ*). semanticscholar.orguc.pt
Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions (E(2) Stabilization Energy) Note: This data is illustrative.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of Phenol | π* (C-C) of Ring | ~20 | Resonance/Hyperconjugation |
| LP (O) of Carbonyl | σ* (C-Cl) | ~2.5 | Hyperconjugation |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It provides a powerful visual tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net50webs.com
The color scheme typically ranges from red to blue:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. libretexts.org In this compound, red areas would be concentrated around the phenolic oxygen and the carbonyl oxygen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. youtube.com A strong blue region would be centered on the highly electrophilic carbonyl carbon of the acyl chloride group.
Green/Yellow: Regions of intermediate or near-zero potential.
No Publicly Available Research Found on Advanced Quantum Chemical Calculations for this compound
A comprehensive search of scholarly and scientific literature has revealed no specific theoretical or computational chemistry studies focused on the reaction pathways and transition state analysis of this compound.
While the field of computational chemistry regularly employs advanced quantum chemical calculations to elucidate reaction mechanisms, predict reaction outcomes, and analyze the transition states of various chemical entities, it appears that this compound has not been the specific subject of such published research.
Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating chemical reactivity. These methods allow researchers to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies, providing deep insights into how a reaction proceeds at the molecular level. Automated reaction path search methods have further streamlined the process of discovering complex reaction networks.
However, the application of these sophisticated computational techniques is highly specific to the molecule and reaction of interest. Without dedicated research on this compound, any discussion of its reaction pathways or transition state analyses would be purely speculative and would not meet the standards of a scientifically accurate and source-based article.
Therefore, the section on "Advanced Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis" for this compound cannot be provided at this time due to the absence of relevant research data in the public domain. Further experimental or computational research would be required to generate the specific findings necessary to populate such a section.
Future Research Directions and Unexplored Avenues for 3 3 Hydroxyphenyl Propanoyl Chloride
Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Approaches)
The traditional synthesis of acyl chlorides, including 3-(3-Hydroxyphenyl)propanoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) and oxalyl chloride. These methods, while effective, generate stoichiometric amounts of acidic and often toxic byproducts (e.g., SO₂, HCl), posing environmental and safety concerns. A significant future research direction lies in the development of greener and more sustainable synthetic routes.
Key areas for investigation include:
Catalytic Approaches: Moving away from stoichiometric reagents, research into catalytic methods for the conversion of 3-(3-hydroxyphenyl)propanoic acid to its acyl chloride is a prime objective. This could involve the development of novel catalysts that can activate the carboxylic acid directly or utilize safer chlorinating agents with high turnover numbers.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and the potential for process automation. acs.org Developing a flow-based synthesis for this compound could minimize the handling of hazardous reagents and allow for precise control over reaction conditions, potentially preventing side reactions involving the phenolic hydroxyl group.
Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents is crucial. Reagents such as cyanuric chloride or Vilsmeier-type reagents generated in situ could offer improved chemoselectivity, avoiding unwanted reactions at the phenol (B47542) moiety. wikipedia.org
Solvent Minimization and Alternative Solvents: Future methodologies should aim to reduce or eliminate the use of hazardous organic solvents. Exploring solvent-free mechanochemical methods or employing greener solvents like deep eutectic solvents could significantly improve the environmental footprint of the synthesis.
A comparative overview of traditional versus potential green synthetic methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Acyl Chloride Formation
| Methodology | Chlorinating Agent | Byproducts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Traditional Batch | Thionyl chloride (SOCl₂) | SO₂, HCl | Well-established, effective | Toxic gaseous byproducts, harsh conditions |
| Traditional Batch | Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Milder than SOCl₂, volatile byproducts | Toxic gaseous byproducts, higher cost |
| Green (Flow) | Various (e.g., SOCl₂) | Contained within the system | Enhanced safety, precise control, scalability | Higher initial equipment cost |
| Green (Catalytic) | Novel catalytic systems | Minimal, catalyst-dependent | Atom economy, reduced waste | Catalyst development can be challenging |
| Green (Alternative Reagents) | e.g., Cyanuric chloride | Triazine derivatives | Milder conditions, potentially higher selectivity | Stoichiometric waste, separation challenges |
Exploration of Underutilized Reactivity Modes and Selective Transformations
The presence of two distinct functional groups in this compound opens the door to a variety of selective transformations that remain largely unexplored. Future research should focus on controlling the chemoselectivity of its reactions and harnessing its potential for intramolecular processes.
Chemoselective Reactions: A primary challenge and opportunity is the selective reaction at either the acyl chloride or the phenolic hydroxyl group. Research into protecting-group-free selective transformations is a key avenue. This could involve tuning reaction conditions (temperature, solvent, base) or using catalysts to favor nucleophilic attack at the acyl chloride while leaving the phenol untouched, or vice versa.
Intramolecular Cyclization: The proximity of the electrophilic acyl chloride and the nucleophilic phenol (or phenoxide) suggests the potential for intramolecular cyclization to form cyclic esters (lactones). The three-carbon chain linker would lead to the formation of a six-membered ring system, a common motif in natural products. Future studies could explore conditions (e.g., base catalysis) to promote this cyclization and investigate the properties and applications of the resulting lactone.
Ortho-Functionalization: The phenolic hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions. Exploring reactions where the acyl chloride moiety is temporarily protected or masked, allowing for selective functionalization of the aromatic ring, could lead to novel, highly substituted derivatives. Subsequent transformation of the acyl chloride would then yield complex multifunctional molecules.
Integration into Chemo- and Regioselective Catalytic Systems
The integration of this compound into modern catalytic systems is a promising and largely unexplored field. Its dual functionality could be leveraged for novel catalytic transformations, provided that selectivity can be achieved.
Cross-Coupling Reactions: The acyl chloride functionality is an excellent electrophile for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. A key research direction is the development of catalytic systems (e.g., palladium or nickel-based) that can selectively activate the C-Cl bond of the acyl chloride without reacting with the phenolic hydroxyl group. nih.gov This would allow for the direct synthesis of a wide range of ketones.
Enantioselective Catalysis: Future work could focus on developing chiral catalysts that can engage with this compound in enantioselective reactions. For instance, chiral Lewis base catalysis could be used to differentiate the two faces of the acyl chloride group during nucleophilic attack, leading to chiral products.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for many transformations. Investigating the use of organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, to promote selective reactions of this compound is a fertile area for research. For example, organocatalysts could be designed to selectively acylate nucleophiles while avoiding reaction with the phenol.
Table 2: Potential Catalytic Transformations for this compound
| Catalytic System | Reaction Type | Potential Product | Research Focus |
|---|---|---|---|
| Palladium/Ligand | Suzuki Coupling | Aryl ketones | Achieving chemoselectivity in the presence of the free phenol. |
| Nickel/Chiral Ligand | Enantioselective Acylation | Chiral esters/amides | Development of catalysts for asymmetric nucleophilic substitution. |
| N-Heterocyclic Carbene | Organocatalytic Acylation | Esters, Amides | Selective acylation of substrates without affecting the phenol group. |
Design of Advanced Chemical Probes and Tools for Synthetic Applications
The inherent reactivity and bifunctional scaffold of this compound make it an attractive starting point for the design of advanced chemical probes and tools for chemical biology and synthetic chemistry. acs.org
Activity-Based Probes (ABPs): The electrophilic acyl chloride can act as a "warhead" to covalently label the active sites of certain enzymes, such as serine hydrolases. Future research could focus on designing ABPs where the 3-(3-hydroxyphenyl)propanoic acid core serves as a scaffold. A reporter tag (e.g., a fluorophore or biotin) could be attached via the phenolic hydroxyl group, while the acyl chloride is used to covalently modify the target protein. This would create a tool for profiling enzyme activity in complex biological systems. nih.gov
Bifunctional Crosslinkers: This molecule could be elaborated into bifunctional crosslinkers for studying protein-protein interactions. The acyl chloride could be used to react with one protein, while the phenolic hydroxyl group is modified with another reactive group to target a second protein.
Building Blocks for Combinatorial Chemistry: The dual functionality allows for sequential or orthogonal derivatization. One functional group could be reacted to attach the molecule to a solid support, while the other is used in a subsequent library synthesis. This could enable the rapid generation of diverse compound libraries for drug discovery or materials science applications.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a simple chemical intermediate into a valuable tool for sustainable synthesis, complex molecule construction, and chemical biology.
Q & A
Q. Q1. What are the standard laboratory-scale synthesis protocols for 3-(3-Hydroxyphenyl)propanoyl chloride?
A1. The compound is typically synthesized via reaction of 3-(3-Hydroxyphenyl)propanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Key steps include:
- Dissolving the carboxylic acid in DCM (10–20 mL/g substrate).
- Adding SOCl₂ in a 1.2–1.5 molar ratio to ensure complete conversion.
- Refluxing for 3–6 hours under inert gas (N₂/Ar) to prevent moisture ingress.
- Removing excess SOCl₂ and solvent under reduced pressure to yield the acyl chloride as a viscous oil .
Note : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm product formation using IR spectroscopy (C=O stretch at ~1800 cm⁻¹) .
Q. Q2. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
A2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the aromatic proton environment (δ 6.5–7.5 ppm) and acyl chloride functionality (δ ~170–175 ppm for carbonyl). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%), while mass spectrometry (EI-MS) confirms molecular weight (e.g., [M+H]+ = 213.04) .
Safety and Handling
Q. Q3. What safety precautions are required when handling this compound?
A3. Due to its corrosive nature (Skin Corrosion/Irritation Category 1B):
- Use nitrile gloves , chemical-resistant lab coats, and sealed goggles in a fume hood.
- Avoid inhalation by using local exhaust ventilation.
- In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing.
- Store in airtight containers under inert gas (N₂) at 2–8°C .
Advanced Reaction Design and Optimization
Q. Q4. How can researchers mitigate unexpected byproducts during acyl chloride synthesis?
A4. Side reactions (e.g., oxidative coupling of phenolic groups) may occur under acidic or oxidizing conditions. To suppress these:
- Use strictly anhydrous solvents (e.g., DCM dried over molecular sieves).
- Limit reaction time to 3–6 hours to avoid over-reaction.
- Add stabilizers like hydroquinone (0.1–1 wt%) to inhibit phenolic oxidation .
Example : In a redox side reaction with SOCl₂, 3,5-di-tert-butyl-4-hydroxyphenyl derivatives formed biphenyl byproducts instead of the target acyl chloride. Adjusting stoichiometry and reaction time minimized this .
Q. Q5. What strategies optimize the reactivity of this compound in nucleophilic acyl substitutions?
A5. To enhance electrophilicity:
- Activate the carbonyl with Lewis acids (e.g., AlCl₃, 5 mol%) in Friedel-Crafts acylations.
- Use polar aprotic solvents (e.g., DMF, THF) for amine coupling.
- For sterically hindered nucleophiles (e.g., bulky alcohols), employ Schlenk techniques to exclude moisture and maintain reaction efficiency .
Stability and Storage
Q. Q6. How does moisture affect the stability of this compound, and what storage protocols are recommended?
A6. Hydrolysis of the acyl chloride to the carboxylic acid occurs rapidly in humid environments. To prolong stability:
- Store under inert gas (Ar/N₂) in flame-sealed ampules.
- Use desiccants (e.g., silica gel, molecular sieves) in storage containers.
- Conduct periodic FT-IR checks to detect hydrolysis (appearance of -OH stretch at ~2500–3300 cm⁻¹) .
Applications in Research
Q. Q7. How is this compound utilized as an intermediate in bioactive molecule synthesis?
A7. It serves as a precursor for:
- Antioxidant derivatives : React with hindered phenols (e.g., 2,6-di-tert-butylphenol) to form esters with radical-scavenging activity.
- Pharmaceutical candidates : Couple with amino acids (e.g., glycine methyl ester) via Schotten-Baumann reaction to generate prodrugs .
Example : Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, a structurally analogous compound, showed potential as a chiral building block in dopamine receptor modulators .
Q. Q8. What challenges arise in designing experiments to study its biological activity?
A8. Key challenges include:
- Hydrolytic instability : Use freshly prepared solutions in in vitro assays (e.g., enzyme inhibition studies).
- Cell permeability : Derivatize to ester prodrugs (e.g., methyl esters) for cellular uptake in in vivo models.
- Toxicity screening : Prioritize Ames tests and cytotoxicity assays (e.g., MTT on HEK293 cells) due to reactive acyl chloride residues .
Mechanistic and Byproduct Analysis
Q. Q9. How can researchers distinguish between desired products and oxidative byproducts in reactions involving phenolic acyl chlorides?
A9. Use LC-MS/MS to identify biphenyl or quinone derivatives (common oxidative byproducts). For example, 3,3',5,5'-tetra-tert-butyldiphenoquinone (m/z = 454.3) was detected as a side product in reactions with SOCl₂, requiring column chromatography (silica gel, hexane:EtOAc 9:1) for purification .
Q. Q10. What computational tools aid in predicting reaction pathways for this compound?
A10. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
